molecular formula C17H19N3O3S B4486318 4-Amino-5-(3,4-dimethoxybenzoyl)-2-(propan-2-ylamino)thiophene-3-carbonitrile

4-Amino-5-(3,4-dimethoxybenzoyl)-2-(propan-2-ylamino)thiophene-3-carbonitrile

Cat. No.: B4486318
M. Wt: 345.4 g/mol
InChI Key: BGNDMTJRKPAFAD-UHFFFAOYSA-N
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Description

4-Amino-5-(3,4-dimethoxybenzoyl)-2-(propan-2-ylamino)thiophene-3-carbonitrile is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(3,4-dimethoxybenzoyl)-2-(propan-2-ylamino)thiophene-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: Amination reactions using reagents like ammonia or amines.

    Attachment of the benzoyl group: This can be done through Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride.

    Addition of the isopropylamino group: This step might involve nucleophilic substitution reactions.

    Formation of the carbonitrile group: This can be achieved through cyanation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the amino or thiophene moieties.

    Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or thiophene rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Thiophene derivatives are often explored as catalysts in various organic reactions.

Biology

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine

    Therapeutics: Possible applications in developing treatments for diseases, given its potential bioactivity.

    Diagnostics: Could be used in the development of diagnostic agents or biomarkers.

Industry

    Materials Science: Applications in the development of organic semiconductors and conductive polymers.

    Agriculture: Potential use in the synthesis of agrochemicals like pesticides or herbicides.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-Aminothiophene, 3-Benzoylthiophene.

    Benzoyl Compounds: Compounds like 3,4-Dimethoxybenzoyl chloride, Benzoyl cyanide.

Uniqueness

    Structural Features: The combination of the thiophene ring with amino, benzoyl, and carbonitrile groups.

    Chemical Properties: Unique reactivity due to the presence of multiple functional groups.

    Applications: Potentially broader range of applications due to its diverse chemical structure.

Properties

IUPAC Name

4-amino-5-(3,4-dimethoxybenzoyl)-2-(propan-2-ylamino)thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-9(2)20-17-11(8-18)14(19)16(24-17)15(21)10-5-6-12(22-3)13(7-10)23-4/h5-7,9,20H,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNDMTJRKPAFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C(=C(S1)C(=O)C2=CC(=C(C=C2)OC)OC)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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